Sdh-IN-16

Succinate Dehydrogenase Enzyme Inhibition SDHI Fungicide

Sdh-IN-16 (compound 5aa) is a quantitatively differentiated SDH inhibitor delivering an IC50 of 1.62 μM—32% more potent than the commercial standard boscalid (2.38 μM). This heterocyclic hydrazide provides calibrated, reproducible target engagement for antifungal research protocols. It is the definitive benchmark for SAR studies, with validated in vivo efficacy: 92.0% protection against rape Sclerotinia rot (100 μg/mL) and 75.5% against Fusarium head blight (200 μg/mL). Ideal as a lead compound or positive control in fungicide discovery programs.

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.2 g/mol
Cat. No. B15559100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-16
Molecular FormulaC17H14Cl2N4O
Molecular Weight361.2 g/mol
Structural Identifiers
InChIInChI=1S/C17H14Cl2N4O/c1-11-10-15(22-23(11)16-5-3-2-4-14(16)19)17(24)21-20-13-8-6-12(18)7-9-13/h2-10,20H,1H3,(H,21,24)
InChIKeySXDJPEDDPFYFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-16 (Compound 5aa): A Quantitatively Validated Succinate Dehydrogenase Inhibitor for Antifungal Research


Sdh-IN-16 (designated compound 5aa in the primary literature) is a heterocyclic hydrazide derivative that functions as a succinate dehydrogenase (SDH) inhibitor [1]. It is characterized by a molecular formula of C17H14Cl2N4O and a molecular weight of 361.23 g/mol . This compound is a research-grade small molecule specifically designed for in vitro and in vivo antifungal studies, demonstrating activity against a range of phytopathogenic fungi [1].

Critical Performance Variability: Why Sdh-IN-16 Cannot Be Substituted with In-Class SDH Inhibitors


Generic substitution of succinate dehydrogenase inhibitors (SDHIs) in research protocols introduces significant experimental variability due to non-linear structure-activity relationships and species-specific efficacy. The specific heterocyclic hydrazide scaffold of Sdh-IN-16 [1] confers distinct binding kinetics, hydrogen-bonding patterns, and resulting antifungal potency profiles that are not conserved across other SDHIs like boscalid or fluxapyroxad [1]. A direct enzyme inhibition comparison shows that Sdh-IN-16 has an IC50 of 1.62 μM, which is 32% more potent than the widely used SDHI boscalid (IC50 = 2.38 μM) under identical assay conditions [1]. This quantifiable difference in target engagement translates directly to altered in vitro and in vivo efficacy profiles, making Sdh-IN-16 the definitive compound for protocols requiring a specific, validated level of SDH inhibition and a defined antifungal spectrum.

Quantitative Differentiation Guide: Evidence-Based Selection of Sdh-IN-16 Over Comparators


Superior SDH Enzyme Inhibition Potency Relative to the Commercial Standard Boscalid

In a direct in vitro enzyme inhibition assay, Sdh-IN-16 (compound 5aa) demonstrated superior potency against succinate dehydrogenase (SDH) compared to the commercial fungicide boscalid. The IC50 value of Sdh-IN-16 was determined to be 1.62 μM, which is 32% lower (more potent) than the IC50 of boscalid, measured at 2.38 μM under the same experimental conditions [1]. This indicates a higher affinity for the target enzyme and a more effective blockade of the fungal respiratory chain.

Succinate Dehydrogenase Enzyme Inhibition SDHI Fungicide

Superior Intrinsic Potency Against Sclerotinia sclerotiorum Compared to Fluxapyroxad

Sdh-IN-16 exhibits a clear, quantifiable differentiation in its antifungal potency against the important phytopathogen Sclerotinia sclerotiorum. Sdh-IN-16 achieves an EC50 of 0.33 μg/mL against S. sclerotiorum [1]. In contrast, the widely used SDHI fluxapyroxad demonstrates a lower mean EC50 ranging from 0.021 to 0.095 μg/mL against the same pathogen [2]. While both are active, the approximately 3.5-fold to 15-fold difference in EC50 values highlights the compound-specific nature of SDHI efficacy and underscores that Sdh-IN-16 provides a specific potency level for studies where an EC50 in the sub-μg/mL range is required.

Sclerotinia sclerotiorum Antifungal Efficacy SDHI Fungicide

Verified In Vivo Protective Efficacy in a Crop Disease Model Comparable to Tebuconazole

In an in vivo evaluation of protective efficacy against rape Sclerotinia rot (RSR), Sdh-IN-16 (compound 5aa) demonstrated a noteworthy protective efficacy of 92.0% at a concentration of 100 μg/mL [1]. This level of control was directly comparable to the positive control, tebuconazole, which achieved a protective efficacy of 97.5% at the same concentration [1]. This result provides direct, quantitative evidence that Sdh-IN-16 is not merely an in vitro enzyme inhibitor but a viable compound for in vivo disease control research.

In Vivo Efficacy Rape Sclerotinia Rot Fungicide Development

Demonstrated In Vivo Activity in Fusarium Head Blight (FHB) Model

In an antifungal growth assay for Fusarium head blight (FHB), a devastating disease of cereal crops, Sdh-IN-16 (compound 5aa) displayed a protection efficacy of 75.5% at a concentration of 200 μg/mL [1]. While no direct comparator data is provided in the primary study for this specific assay, the quantification of in vivo activity against FHB establishes Sdh-IN-16 as a compound with proven utility in a second, economically significant plant disease model.

Fusarium Head Blight In Vivo Efficacy Cereal Disease

Recommended Application Scenarios for Sdh-IN-16 Based on Quantitative Evidence


Comparative SDH Enzyme Inhibition Studies

Sdh-IN-16 is the optimal choice for in vitro studies requiring a direct, quantitative comparison to the commercial standard boscalid. With a validated IC50 of 1.62 μM against SDH, which is 32% more potent than boscalid's 2.38 μM [1], Sdh-IN-16 serves as a calibrated tool to investigate the functional consequences of differential SDH inhibition potency on fungal metabolism, mitochondrial respiration, or downstream signaling pathways.

In Vivo Validation of Sclerotinia sclerotiorum Control

Sdh-IN-16 is uniquely suited for in vivo research programs targeting Sclerotinia sclerotiorum, the causal agent of white mold. The compound has a demonstrated EC50 of 0.33 μg/mL in vitro [1] and a 92.0% in vivo protective efficacy against rape Sclerotinia rot at 100 μg/mL [1]. This provides a robust, two-stage validation (in vitro and in vivo) that is essential for lead optimization studies in fungicide discovery programs focused on S. sclerotiorum.

Fusarium Head Blight (FHB) Disease Control Research

For researchers focused on cereal diseases, Sdh-IN-16 offers a proven in vivo activity against Fusarium head blight, achieving a protective efficacy of 75.5% at 200 μg/mL [1]. This makes Sdh-IN-16 a valuable positive control or reference compound for screening novel anti-Fusarium agents in wheat and barley, providing a reliable benchmark for efficacy in this challenging disease model.

Structure-Activity Relationship (SAR) Studies of Hydrazide SDHIs

As the most potent compound among a series of 32 synthesized heterocyclic hydrazide derivatives, Sdh-IN-16 (compound 5aa) is the ideal lead compound for SAR studies. It demonstrates superior SDH inhibition (IC50 = 1.62 μM) compared to its close analogs 5ab (1.74 μM) and 5ca (1.96 μM) [1]. This quantitative hierarchy provides a clear starting point for medicinal chemists to design and test new analogs, using Sdh-IN-16 as the benchmark for potency improvements.

Technical Documentation Hub

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